molecular formula C10H23N3 B1427202 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine CAS No. 1339579-28-0

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Cat. No. B1427202
CAS RN: 1339579-28-0
M. Wt: 185.31 g/mol
InChI Key: NXLLNRYJCITPEK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a compound with the CAS Number: 1339579-28-0 . It has a molecular weight of 185.31 . The IUPAC name for this compound is 2-methyl-4-(4-methyl-1-piperazinyl)-2-butanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is 1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pyrazolo-Pyrazine Derivatives

This compound serves as a precursor in the synthesis of pyrazolo-pyrazine derivatives. These derivatives are of interest due to their potential pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The ability to create diverse pyrazolo-pyrazine structures by modifying the piperazine moiety of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine allows researchers to explore a wide range of biological activities .

Synthesis of Pyridine Derivatives

Similarly, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is used in the synthesis of pyridine derivatives. Pyridine rings are a common structure found in many drugs and are essential for the development of new medicinal compounds. The versatility of this compound in creating pyridine derivatives makes it a valuable asset in drug discovery and development .

Solvating and Stabilizing Agent

In the field of nanotechnology, this compound has been utilized as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents. The presence of the piperazine group in the compound aids in the stabilization of the nanoparticles, preventing aggregation and ensuring uniformity in size .

Chemical Synthesis

The compound’s structure, which includes both amine and piperazine functional groups, makes it a useful building block in chemical synthesis. It can be used to introduce these functional groups into more complex molecules, which can then be used in various chemical reactions to create a wide array of products .

Material Science

In material science, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine can be involved in the synthesis of polymers and resins. The piperazine moiety can act as a crosslinking agent, enhancing the mechanical properties of materials. This application is particularly relevant in the development of new materials with specific characteristics such as increased durability or chemical resistance .

Analytical Chemistry

Due to its unique chemical properties, this compound can be used as a standard or reagent in analytical chemistry. It can help in the quantification and identification of substances within a sample through techniques like chromatography or spectrometry. The compound’s reactivity and stability under various conditions make it suitable for such analyses .

Safety And Hazards

The safety information for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .

properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLNRYJCITPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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